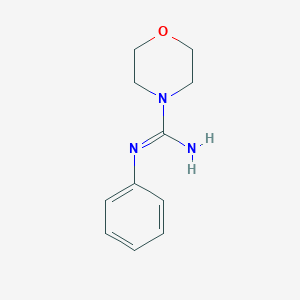

N'-phenylmorpholine-4-carboximidamide

Description

N'-Phenylmorpholine-4-carboximidamide is a morpholine-derived compound characterized by a carboximidamide group (-C(=NH)-NH-) substituted at the 4-position of the morpholine ring and an additional phenyl group attached to the imidamide nitrogen. This compound shares structural similarities with pharmacologically active agents, such as antidiabetic drugs, due to the presence of the carboximidamide moiety and aromatic substituents .

Properties

IUPAC Name |

N'-phenylmorpholine-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-11(14-6-8-15-9-7-14)13-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQDWRJORJMTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=NC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400429 | |

| Record name | N'-phenylmorpholine-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75358-18-8 | |

| Record name | N'-phenylmorpholine-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-phenylmorpholine-4-carboximidamide typically involves the reaction of p-methylphenylisothiocyanate with morpholine. The reaction is carried out in an organic solvent such as acetonitrile at room temperature under a nitrogen atmosphere. The reaction mixture is stirred overnight to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for N’-phenylmorpholine-4-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-phenylmorpholine-4-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

Oxidation: Formation of N’-phenylmorpholine-4-carboxamide.

Reduction: Formation of N’-phenylmorpholine-4-carboximidine.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

N’-phenylmorpholine-4-carboximidamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-phenylmorpholine-4-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its bioactive effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key differences between N'-phenylmorpholine-4-carboximidamide and its analogs:

*Approximated based on structural analysis.

Detailed Analysis of Structural Differences

This compound vs. Linogliride

- Core Structure: Both compounds feature a morpholine ring and phenyl group. However, Linogliride replaces the carboximidamide (-NH-C(=NH)-) with a carboxamidine (-NH-C(=N-)-) group and introduces a pyrrolidinylidene substituent.

- Pharmacological Impact: The pyrrolidinylidene moiety in Linogliride enhances its binding to insulin receptors, contributing to its antidiabetic activity.

This compound vs. N′-(Dimorpholin-4-ylphosphoryl)-analog

- Phosphoryl Group : The phosphoryl (P=O) group in the latter compound introduces steric bulk and polarity, increasing molecular weight by ~233 g/mol. This modification likely enhances its utility in metal coordination or enzyme inhibition (e.g., kinases) due to phosphorus’s electrophilic character .

This compound vs. 3-Chloro-N-phenyl-phthalimide

- Core Heterocycle : The phthalimide core in the latter is unrelated to morpholine but shares a phenyl group. The chloro substituent increases electrophilicity, making it reactive in polymer synthesis .

- Applications : While 3-chloro-N-phenyl-phthalimide is used in materials science, the target compound’s carboximidamide group suggests pharmacological relevance.

Pharmacological Potential

- Linogliride: Clinically validated as an antidiabetic agent, demonstrating the therapeutic relevance of morpholine-carboxamidine derivatives. Structural analogs like this compound could be optimized for similar targets .

- Phosphorylated Analog : Its dimorpholinylphosphoryl group mimics ATP-binding sites in kinases, suggesting utility in cancer research .

Biological Activity

N'-phenylmorpholine-4-carboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring, a phenyl group, and a carboximidamide functional group. The molecular structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Research indicates that compounds with similar structures often function as inhibitors or modulators of critical biological pathways, including:

- Histone Deacetylases (HDACs) : These enzymes play a significant role in gene expression regulation. Inhibitors of HDACs are being investigated for their potential in treating cancer and neurodegenerative diseases .

- Protein Kinases : Compounds like this compound may also exhibit kinase inhibition, affecting cell signaling pathways involved in proliferation and survival .

Anticancer Activity

A study investigating the anticancer properties of this compound revealed promising results. The compound was tested against various cancer cell lines, showing significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.2 |

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound possesses potent anticancer activity.

Mechanism Exploration

Further mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. This was evidenced by flow cytometry analysis and Western blotting techniques.

Case Studies

-

Case Study on HDAC Inhibition :

A research team explored the inhibition of HDAC6 by this compound, demonstrating that it effectively reduced histone acetylation levels in treated cells, which correlated with decreased cell proliferation rates in vitro. -

Neuroprotective Effects :

Another study assessed the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.